2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine ring attached to a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
These interactions can alter the conformation and activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to exert a range of effects, including anti-inflammatory, anti-allergic, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of “2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, storage in a dark place and inert atmosphere at room temperature is recommended for similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-[(4-chlorophenyl)methyl]piperidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine include:
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazine ring with a methoxy group and a piperidine ring attached to a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYFOCCHIBLVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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